Cas no 2417-04-1 (3,3',5,5'-Tetramethyl1,1'-biphenyl-4,4'-diol)

3,3',5,5'-Tetramethyl1,1'-biphenyl-4,4'-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2',6,6'-Tetramethyl-4,4'-biphenol
- 4-(4-Hydroxy-3,5-dimethyl-phenyl)-2,6-dimethyl-phenol
- 3,3',5,5'-TETRAMETHYL [1,1'-BIPHENYL] 4,4'-DIOL
- 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol
- 2,2',6,6'-Tetramethyl-p,p'-biphenol
- 3,3',5,5'-tetramethyl-4,4'-dihydroxybiphenyl
- 4,4'-bishydroxy-3,3',5,5'-tetramethyl biphenyl
- 4,4'-Dihydroxy-3,3',5,5'-tetramethylbiphenyl
- 4,4'-dihydroxy-3,5,3',5'-tetramethylbiphenyl
- [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
- di(2,6-dimethylphenol)
- 3,3',5,5'-tetramethyl-4,4'-diallyloxybiphenyl
- 4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol
- 3,3',5,5'-Tetramethyl-4-4'-dihydroxybiphenyl
- 3,3',5,5'-tetramethyl-1,1'-biphenyl-4,4'-diol
- 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4,4'-diol
- 3,3',5,5'-tetramethyl-(1,1'-biphenyl)-4,4'-diol
- (1,1'-Biphenyl)-4,4'-diol, 3,3',5,5'-tetram
- 3,3,5,5-Tetramethylbiphenyl-4,4-diol(TMBP)
- 3,3',5,5'-Tetramethyl1,1'-biphenyl-4,4'-diol
- J-015381
- NSC 128399
- SY052537
- AC-14423
- NSC93821
- TM-BPL
- 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol
- NSC 93821
- 4,4'-dihydroxy-3,3',5,5'-tetramethyl-biphenyl
- BDBM50266964
- DTXSID5062396
- CS-0153719
- InChI=1/C16H18O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H
- 3,3,5,5-Tetramethylbiphenyl-4,4-diol
- FT-0634257
- KV93XB4DEU
- NSC-93821
- (1,1'-Biphenyl)-4,4'-diol, 3,3',5,5'-tetramethyl-
- 3,3',5,5'-Tetramethyl(1,1'-biphenyl)-4,4'-diol
- 4-(3,5-DIMETHYL-4-OXIDANYL-PHENYL)-2,6-DIMETHYL-PHENOL
- Z3234902406
- 2417-04-1
- 3,3,5,5-Tetramethyl [1,1'-biphenyl] 4,4'-diol
- NSC128399
- CHEMBL449983
- T3145
- AKOS015912834
- NSC-128399
- SCHEMBL220910
- EN300-6513087
- CAA41704
- 3,3 inverted exclamation mark ,5,5 inverted exclamation mark -Tetramethylbiphenyl-4,4 inverted exclamation mark -diol
- UNII-KV93XB4DEU
- MFCD00094737
- 3,3’,5,5’-Tetramethyl-1,1’-biphenyl-4,4’-diol, 99%
- 77151-67-8
- 3,3a(2),5,5a(2)-Tetramethyl[1,1a(2)-biphenyl]-4,4a(2)-diol
- 4a(2)-Hydroxy-3,3a(2),5,5a(2)-tetramethyl[1,1a(2)-biphenyl]-4-yloxy
- YGYPMFPGZQPETF-UHFFFAOYSA-N
- DB-046366
- DTXSID801205673
- 607-334-1
-
- MDL: MFCD23704549
- Inchi: 1S/C16H18O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3
- Chiave InChI: YGYPMFPGZQPETF-UHFFFAOYSA-N
- Sorrisi: O([H])C1C(C([H])([H])[H])=C([H])C(=C([H])C=1C([H])([H])[H])C1C([H])=C(C([H])([H])[H])C(=C(C([H])([H])[H])C=1[H])O[H]
Proprietà calcolate
- Massa esatta: 242.13100
- Massa monoisotopica: 242.13068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 226
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: 3
- XLogP3: 4.3
- Superficie polare topologica: 40.5
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.0537 (rough estimate)
- Punto di fusione: 223.0 to 227.0 deg-C
- Punto di ebollizione: 345.14°C (rough estimate)
- Punto di infiammabilità: 162.4±21.1 °C
- Indice di rifrazione: 1.6000 (estimate)
- PSA: 40.46000
- LogP: 3.99840
- Solubilità: Non determinato
- Pressione di vapore: 0.0±0.8 mmHg at 25°C
3,3',5,5'-Tetramethyl1,1'-biphenyl-4,4'-diol Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Codice categoria di pericolo: 36/37/38-40
- Istruzioni di sicurezza: S26; S36; S22
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,3',5,5'-Tetramethyl1,1'-biphenyl-4,4'-diol Dati doganali
- CODICE SA:2907299090
- Dati doganali:
Codice doganale cinese:
2907299090Panoramica:
2907299090 Altri polifenoli,Alcole fenolico. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportati
M. Ispezione delle merci importate
N. Ispezione delle merci all'esportazioneRiassunto:
2907299090 polifenoli; Condizioni di supervisione: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
3,3',5,5'-Tetramethyl1,1'-biphenyl-4,4'-diol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | T303885-10g |
3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diol |
2417-04-1 | 10g |
$213.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T35180-500g |
3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diol |
2417-04-1 | 98% | 500g |
¥1001.0 | 2023-09-06 | |
TRC | T303885-2.5g |
3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diol |
2417-04-1 | 2.5g |
$81.00 | 2023-05-17 | ||
abcr | AB474815-1 g |
3,3',5,5'-Tetramethylbiphenyl-4,4'-diol; 98% |
2417-04-1 | 1g |
€68.00 | 2022-05-20 | ||
abcr | AB474815-100 g |
3,3',5,5'-Tetramethylbiphenyl-4,4'-diol; 98% |
2417-04-1 | 100g |
€218.00 | 2022-05-20 | ||
eNovation Chemicals LLC | D626845-25g |
3,3',5,5'-Tetramethylbiphenyl-4,4'-diol |
2417-04-1 | 97% | 25g |
$130 | 2024-05-23 | |
TRC | T303885-5g |
3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diol |
2417-04-1 | 5g |
$133.00 | 2023-05-17 | ||
Enamine | EN300-6513087-1.0g |
4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol |
2417-04-1 | 95.0% | 1.0g |
$24.0 | 2025-02-19 | |
Enamine | EN300-6513087-25.0g |
4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol |
2417-04-1 | 95.0% | 25.0g |
$67.0 | 2025-02-19 | |
Enamine | EN300-6513087-100.0g |
4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol |
2417-04-1 | 95.0% | 100.0g |
$163.0 | 2025-02-19 |
3,3',5,5'-Tetramethyl1,1'-biphenyl-4,4'-diol Fornitori
3,3',5,5'-Tetramethyl1,1'-biphenyl-4,4'-diol Letteratura correlata
-
Jarrett R. Rowlett,Qiang Liu,Wenrui Zhang,Joshua D. Moon,Michelle E. Dose,Judy S. Riffle,Benny D. Freeman,James E. McGrath J. Mater. Chem. A 2016 4 16047
-
Philip J. Wallis,Katrina J. Booth,Antonio F. Patti,Janet L. Scott Green Chem. 2006 8 333
2417-04-1 (3,3',5,5'-Tetramethyl1,1'-biphenyl-4,4'-diol) Prodotti correlati
- 2432-11-3(2,6-Diphenylphenol)
- 1079-21-6(2-Phenylhydroquinone)
- 1806-29-7(2,2`-Dihydroxybiphenyl)
- 5422-91-3(2,5-Diphenylhydroquinone)
- 1354950-92-7(3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one)
- 1368516-33-9(5-isocyanato-1,2-oxazole)
- 1817798-20-1(3-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide)
- 1431963-09-5(1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine)
- 1876473-46-9(1H-Imidazole, 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 938517-17-0(3-Amino-N-(3-fluorophenyl)propanamide)

